An In-depth Technical Guide to the Chemical Properties of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol
An In-depth Technical Guide to the Chemical Properties of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol. As a molecule of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for its application in the development of novel therapeutic agents. This document is structured to provide not just data, but also the scientific reasoning behind the presented methodologies, reflecting a synthesis of established principles and practical laboratory insights.
Introduction and Molecular Overview
4-[(2-Fluorophenyl)methyl]piperidin-4-ol is a substituted piperidinol derivative. The core structure features a piperidine ring, a versatile scaffold in many pharmacologically active compounds due to its ability to interact with various biological targets.[1] The substitution at the 4-position with both a hydroxyl group and a 2-fluorobenzyl group creates a tertiary alcohol, a key functional group that can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The presence of the fluorine atom on the phenyl ring can significantly impact the compound's lipophilicity, pKa, and metabolic fate, making it a common modification in drug design.
Table 1: Core Molecular Properties (Predicted and Calculated)
| Property | Value | Source/Method |
| Molecular Formula | C12H16FNO | - |
| Molecular Weight | 209.26 g/mol | - |
| CAS Number | Not readily available | - |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[1] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from structural analogues |
Synthesis Pathway: A Grignard-Based Approach
The synthesis of 4-aryl- and 4-benzyl-4-hydroxypiperidines is commonly achieved through the nucleophilic addition of an organometallic reagent to a suitably protected 4-piperidone.[2][3] The Grignard reaction is a robust and well-established method for this transformation.[4] The proposed synthesis for 4-[(2-Fluorophenyl)methyl]piperidin-4-ol follows this logic, beginning with the preparation of a 2-fluorobenzyl Grignard reagent and its subsequent reaction with an N-protected 4-piperidone.
Rationale for N-Protection
The secondary amine in 4-piperidone is nucleophilic and would react with the Grignard reagent. Therefore, protection of the piperidine nitrogen is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.[3]
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: Grignard addition followed by deprotection.
Figure 1: Proposed synthetic workflow for 4-[(2-Fluorophenyl)methyl]piperidin-4-ol.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-[(2-fluorophenyl)methyl]piperidin-4-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). To this, add a solution of 2-fluorobenzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. The reaction may need initiation with a small crystal of iodine or gentle heating.[2] Maintain a gentle reflux until the magnesium is consumed.
-
Addition to Piperidone: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled piperidone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Deprotection to Yield 4-[(2-Fluorophenyl)methyl]piperidin-4-ol
-
Dissolve the purified N-Boc-protected intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate) and extracted to yield the free base form of the final product.
Physicochemical Properties
The physical properties of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol are influenced by its molecular structure. The presence of the hydroxyl and amino groups allows for hydrogen bonding, which will affect its melting point and boiling point.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Melting Point | Likely in the range of 100-150 °C | Similar 4-aryl-4-hydroxypiperidines are solids with melting points in this range. For example, 4-(4-Chlorophenyl)piperidin-4-ol has a melting point of 137-140 °C.[5] |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and molecular weight. |
| pKa | Amine: ~9-10; Alcohol: ~16-18 | The piperidine nitrogen is basic, while the tertiary alcohol is a very weak acid. |
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral and chromatographic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, the benzylic methylene protons, the piperidine ring protons, and the hydroxyl proton. The aromatic region will likely display complex splitting patterns due to fluorine-proton coupling. The piperidine protons will appear as multiplets in the aliphatic region. The benzylic protons will likely appear as a singlet.
-
¹³C NMR: The carbon NMR will show signals for all 12 unique carbon atoms. The carbon atoms of the fluorinated phenyl ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a characteristic feature.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 6.9 - 7.3 | 115 - 165 | Complex multiplets due to F-H coupling. |
| Benzyl CH₂ | ~2.8 - 3.2 | ~40 - 45 | |
| Piperidine CH₂ (adjacent to N) | ~2.5 - 2.9 | ~45 - 50 | |
| Piperidine CH₂ (adjacent to C-OH) | ~1.5 - 1.9 | ~35 - 40 | |
| C-OH (quaternary) | - | ~70 - 75 | |
| OH | Variable (broad singlet) | - | Dependent on solvent and concentration. |
| NH | Variable (broad singlet) | - | Dependent on solvent and concentration. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (amine) | 3300 - 3500 | Medium, may overlap with O-H |
| C-H Stretch (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Sharp, strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-F Stretch | 1100 - 1300 | Strong |
| C-O Stretch (tertiary alcohol) | 1100 - 1200 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI): EI-MS is expected to show the molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH), loss of water (H₂O), and cleavage of the benzyl group.
-
Electrospray Ionization (ESI): ESI-MS in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 210.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.[6]
-
Method: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be suitable for analysis.
-
Detection: UV detection at a wavelength around 254 nm or 260 nm, where the fluorophenyl group absorbs, should provide good sensitivity.[6]
Reactivity and Stability
-
Basicity: The piperidine nitrogen is basic and will react with acids to form salts.
-
Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions.
-
Dehydration: Under strong acidic conditions and heat, the tertiary alcohol can undergo dehydration to form an alkene.
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, protected from light and air.
Potential Applications and Biological Relevance
The piperidin-4-ol scaffold is a common feature in a wide range of biologically active molecules, including analgesics, antipsychotics, and antihistamines.[7][8] The specific combination of the 2-fluorobenzyl group and the tertiary alcohol in 4-[(2-Fluorophenyl)methyl]piperidin-4-ol makes it an interesting candidate for screening in various biological assays, particularly those related to the central nervous system (CNS). The fluorine substitution can enhance binding affinity and improve pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol. By leveraging established synthetic methodologies and predictive analytical techniques, researchers can confidently approach the preparation and study of this promising molecule. The insights into its chemical properties, spectroscopic signatures, and potential reactivity will be invaluable for its application in drug discovery and development.
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